2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
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Overview
Description
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thienoazepine family, which is known for its diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a catalytic system such as [Rh(COD)Cl]2 with bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . The reaction is carried out under a nitrogen atmosphere at elevated temperatures to facilitate the formation of the thienoazepine ring . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the final product .
Chemical Reactions Analysis
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine undergoes various chemical reactions, including:
Scientific Research Applications
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been found to act as an antagonist of arginine vasopressin receptors, which play a role in regulating blood pressure and kidney function . The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
8-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine: Similar structure but with a different substitution pattern, leading to variations in its pharmacological properties.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Contains a nitrogen atom in place of the azepine ring, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Properties
Molecular Formula |
C8H10FNS |
---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine |
InChI |
InChI=1S/C8H10FNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2 |
InChI Key |
ZOWSARNKOBYVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CNC1)C=C(S2)F |
Origin of Product |
United States |
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